molecular formula C21H30N4O8S B2688284 N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide CAS No. 868983-34-0

N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide

Cat. No. B2688284
CAS RN: 868983-34-0
M. Wt: 498.55
InChI Key: SHJRNMLKWGBOLL-UHFFFAOYSA-N
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Description

N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide is a useful research compound. Its molecular formula is C21H30N4O8S and its molecular weight is 498.55. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Molecular Design

Compounds with structural features similar to N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide are utilized in chemical synthesis and molecular design. For example, oxazolidinones, a related class, are key intermediates in the synthesis of complex molecules due to their reactivity and the ability to introduce chiral centers. These compounds have been used in one-pot multistep reactions for the synthesis of dimethyl sulfomycinamate, showcasing their utility in regiocontrolled synthetic processes (Bagley et al., 2005). Similarly, oxazolidin-2-ones have been utilized for the allylation of exocyclic N-Acyliminium ions, demonstrating the versatility of these compounds in organic synthesis (Marcantoni et al., 2002).

Biological Activity and Drug Design

Sulfonamide derivatives, particularly those carrying biologically active moieties such as the 3,4-dimethoxyphenyl group, are of interest for their potential in drug discovery. These compounds have been explored for their in vitro anticancer activity against various cancer cell lines, demonstrating the importance of sulfonamide derivatives in the search for new therapeutic agents (Ghorab et al., 2016). Furthermore, oxazolidinone derivatives have been investigated for their role as inhibitors in various biological pathways, indicating the potential for these compounds in developing targeted therapies (Bhunia et al., 2022).

Novel Synthetic Methodologies

Research has also focused on developing safer and more efficient methods for synthesizing compounds within this class. For instance, a mild and safer preparative method for nonsymmetrical sulfamides via N-sulfamoyloxazolidinone derivatives has been reported, highlighting the ongoing advancements in synthetic methodologies that reduce the use of hazardous reagents (Borghese et al., 2006).

properties

IUPAC Name

N'-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O8S/c1-31-16-7-6-15(13-17(16)32-2)34(29,30)25-11-12-33-19(25)14-23-21(28)20(27)22-8-4-10-24-9-3-5-18(24)26/h6-7,13,19H,3-5,8-12,14H2,1-2H3,(H,22,27)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHJRNMLKWGBOLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCCCN3CCCC3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide

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